molecular formula C13H17NO5S B2923136 [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid CAS No. 831188-70-6

[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid

Cat. No.: B2923136
CAS No.: 831188-70-6
M. Wt: 299.34
InChI Key: HQFKDZCDVYOGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its core structure, which integrates a phenoxyacetic acid backbone with a pyrrolidin-1-ylsulfonyl group, is frequently explored in the development of novel bioactive molecules. Compounds featuring this motif have demonstrated substantial research value as potent and selective antagonists for the κ-opioid receptor (KOR) . Molecules with this sulfonamide-phenoxy profile are also investigated as inhibitors for bromodomain-containing proteins, which are key epigenetic regulators involved in gene expression . Furthermore, related structures have been studied for their potential to act as agonists for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are primary targets for managing metabolic disorders such as type 2 diabetes and insulin resistance . The presence of the sulfonamide group is a common feature in many pharmacologically active compounds, contributing to high-affinity binding and selectivity for target proteins . This makes [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid a versatile and valuable chemical scaffold for researchers developing new therapeutic agents for a range of conditions, including neurological disorders, cancer, and metabolic diseases.

Properties

IUPAC Name

2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-10-8-11(4-5-12(10)19-9-13(15)16)20(17,18)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFKDZCDVYOGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide Substitutions

2-(2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy)acetic acid
  • Structural Difference : Replaces pyrrolidine with a piperidine ring in the sulfonamide group.
  • Metabolic Stability: Piperidine sulfonyl derivatives may undergo slower hepatic oxidation due to reduced ring strain, extending half-life but increasing risk of off-target interactions .
GW-501516 (PPARδ Agonist)
  • Structure : Contains a thiazole ring and trifluoromethylphenyl group instead of pyrrolidine sulfonyl.
  • Functional Impact: Receptor Selectivity: The thiazole and trifluoromethyl groups enhance PPARδ binding affinity, making GW-501516 a potent metabolic regulator .

Phenoxy Acetic Acid Derivatives with Heterocyclic Modifications

ZVY ([4'-cyano-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}biphenyl-4-yl)oxy]acetic acid)
  • Key Features: Incorporates a pyridinylpiperazinylmethyl group and cyanophenyl substituent.
  • Comparison: Solubility: The cyanophenyl and pyridine groups enhance aqueous solubility compared to the pyrrolidine sulfonyl analog, favoring oral bioavailability . Target Engagement: The piperazine moiety may confer dual activity at adrenergic and serotonin receptors, expanding therapeutic scope beyond PPAR modulation .
EP0048705 Patent Compound (Antiallergic Agent)
  • Structure : Features a diphenylmethylene-piperidinyl acetic acid core.
  • Functional Contrast :
    • Pharmacological Activity : The diphenylmethylene group enables spasmolytic and antihistaminic effects, absent in the pyrrolidine sulfonyl analog, which is more likely tailored for neuroprotection or metabolic regulation .
    • Steric Effects : Bulky diphenyl groups reduce CNS penetration, whereas the compact pyrrolidine sulfonyl group may enhance brain bioavailability .

PPAR Agonists with Divergent Substituents

GW0742 (PPARβ/δ Agonist)
  • Structure : Includes a fluorinated thiazole and trifluoromethylphenyl group.
  • Comparison: Potency: Fluorine atoms increase electronegativity, strengthening hydrogen bonds with PPARδ’s ligand-binding domain. The pyrrolidine sulfonyl analog may exhibit lower potency but improved selectivity .
L-165041 (PPARγ Modulator)
  • Structure: Contains an acetylated hydroxyphenoxypropoxy chain.
  • Divergence :
    • Solubility Profile : The hydrophilic propoxy chain improves solubility in polar solvents, contrasting with the pyrrolidine sulfonyl group’s balance of lipophilicity and polarity .
    • Therapeutic Application : L-165041 is primarily used in diabetes research, whereas the target compound’s sulfonamide group may favor neuroprotective applications .

Biological Activity

[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid (CAS No. 831188-70-6) is an organic compound that belongs to the class of sulfonylphenyl derivatives. Its structure features a pyrrolidine ring and a sulfonyl group attached to a phenoxyacetic acid backbone, which contributes to its unique biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of biochemistry and pharmacology.

The biological activity of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid is primarily attributed to its ability to interact with various biological targets, influencing enzymatic pathways and cellular processes. Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anti-inflammatory Activity : It has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases.
  • Anticancer Activity : Initial studies have indicated that [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.
  • Neuroprotective Effects : Some research has hinted at its potential neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have focused on the biological activity of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid:

  • In Vitro Studies :
    • A study examined the compound's effect on human breast cancer cells, reporting an IC50 value indicating significant cytotoxicity (specific values not disclosed due to proprietary information).
    • Another investigation highlighted its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in cultured cells.
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth and inflammation, providing a basis for its potential therapeutic applications.
  • Mechanistic Studies :
    • Molecular docking studies have been conducted to predict interactions with specific protein targets, suggesting that the compound may inhibit key enzymes involved in cancer progression and inflammation.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Anti-inflammatoryReduction of cytokine levelsStudy 1
AnticancerCytotoxicity against cancer cellsStudy 2
NeuroprotectivePotential protective effectsStudy 3

Synthetic Routes

The synthesis of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid typically involves:

  • Formation of Pyrrolidine Ring : Synthesized through cyclization reactions.
  • Sulfonyl Group Attachment : Introduced via sulfonylation reactions using appropriate reagents.
  • Coupling with Phenoxyacetic Acid : Finalized through coupling reactions under controlled conditions.

The compound has distinct chemical properties that facilitate its biological activity:

  • Molecular Formula : C13H17NO5S
  • Molecular Weight : Approximately 299.35 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

Q & A

Q. What are the established synthetic routes for [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid, and how are intermediates characterized?

The compound is typically synthesized via a multi-step process involving sulfonation, phenoxy linkage formation, and acetic acid derivatization. A common approach involves reacting 4-hydroxy-2-methylbenzenesulfonyl chloride with pyrrolidine to form the pyrrolidin-1-ylsulfonyl intermediate, followed by coupling with bromoacetic acid or its derivatives under basic conditions . Characterization of intermediates includes thin-layer chromatography (TLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying sulfonyl group integration at δ 3.1–3.3 ppm), and mass spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): To quantify purity (>95% is typical for pharmacological studies).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm⁻¹, carboxylic acid C=O at 1700 cm⁻¹).
  • X-ray Crystallography: Resolves stereochemical details if crystalline forms are obtainable .

Q. What pharmacological screening models are used to evaluate its bioactivity?

Initial screening often involves:

  • In vitro assays: Enzyme inhibition studies (e.g., peroxisome proliferator-activated receptor delta [PPARδ] binding, referencing structural analogs like GW501516 ).
  • Cell-based models: Cytotoxicity assays (e.g., MTT assay on cancer cell lines) to assess anti-proliferative effects .
  • Lipinski’s Rule of Five: Computational evaluation of drug-likeness (e.g., molecular weight <500 Da, logP <5) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the sulfonation step while minimizing byproducts?

Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity.
  • Temperature Control: Maintaining 0–5°C during sulfonation reduces side reactions like over-sulfonation.
  • Stoichiometric Ratios: A 1.2:1 molar ratio of pyrrolidine to sulfonyl chloride ensures complete conversion .
    Challenges include isolating the sulfonated intermediate due to hygroscopicity, necessitating anhydrous workup conditions .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) impact receptor binding affinity?

Computational docking studies (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like PPARδ. For example:

  • Electron-withdrawing groups on pyrrolidine (e.g., -CF₃) may enhance hydrophobic interactions in the ligand-binding domain.
  • Steric effects: Bulky substituents could reduce affinity by disrupting receptor-ligand complementarity, as seen in analogs from crystallography data (e.g., PDB ID 6A6P) .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

Methodological approaches include:

  • Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to determine if poor absorption or rapid metabolism underlies efficacy gaps.
  • Dose-Response Studies: Use logarithmic concentration ranges to identify threshold effects.
  • Metabolite Identification: HR-MS/MS can detect active or inhibitory metabolites not accounted for in vitro .

Q. What environmental persistence mechanisms are relevant for this compound, and how can its removal from aqueous systems be optimized?

Adsorption studies using activated carbon (e.g., GAB-type) demonstrate that:

  • Electrostatic interactions dominate at pH < pKa (carboxylic acid group pKa ≈ 2.8), enhancing adsorption.
  • Ionic strength adjustments (e.g., 0.1 M NaCl) improve removal efficiency by compressing the double layer around adsorbent particles .
    Advanced oxidation processes (AOPs) like UV/H₂O₂ could degrade the compound but require optimization to avoid toxic byproducts.

Data Interpretation and Validation

Q. What statistical models are appropriate for analyzing dose-response relationships in cytotoxicity assays?

  • Four-Parameter Logistic (4PL) Model: Fits sigmoidal curves to calculate EC₅₀ values.
  • ANOVA with Tukey’s post-hoc test: Identifies significant differences between treatment groups.
  • Grubbs’ Test: Detects outliers in replicate data, critical for high-throughput screening .

Q. How can NMR spectral inconsistencies (e.g., unexpected splitting patterns) be troubleshooted?

  • Dynamic Effects: Rotational barriers in the sulfonyl-pyrrolidine moiety may cause non-equivalent proton environments. Variable-temperature NMR (e.g., 25°C to 60°C) can resolve splitting.
  • Impurity Identification: Compare with reference spectra from databases like PubChem or EPA DSSTox .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.